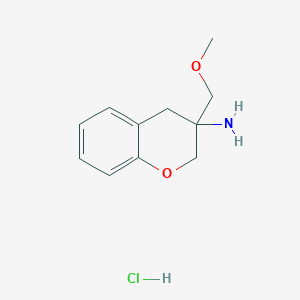

3-(甲氧基甲基)-3,4-二氢-2H-1-苯并吡喃-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

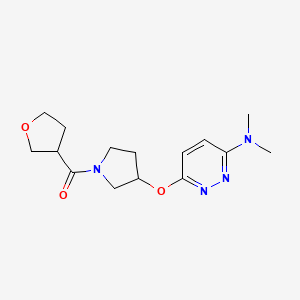

The compound "3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" is a derivative of the 3,4-dihydro-2H-1-benzopyran class, which has been studied for its potential pharmacological properties, particularly in relation to dopaminergic activity. This class of compounds has been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, with some showing potent D1 antagonist properties in vitro .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans were prepared and evaluated for their dopaminergic activity, with the synthesis involving steps such as addition, hydrolysis, cyclization, oximation, esterification, and Neber rearrangement reaction . The synthesis of methoxy and hydroxy derivatives of 3,4-dihydro-3-(di-n-propylamino)-2H-1-benzopyran has also been reported, starting from commercially available o-hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, was confirmed by ^1HNMR, MS, and IR . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was reported, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological evaluation. The direct HPLC resolution of the enantiomers of methoxy and hydroxy derivatives indicates the importance of stereochemistry in their biological activity . The synthesis process often involves the resolution of enantiomers, which can have different effects on dopaminergic activity, as seen in the case of compound (-)-1b, which is a more selective D-2 agonist compared to apomorphine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of methoxy or hydroxy groups in the aromatic ring affects the enantioselectivity during chromatographic separation . The crystal structure analysis reveals the presence of intramolecular and intermolecular hydrogen bonds, which can affect the compound's stability and solubility .

科学研究应用

化学反应和合成:

- 该化合物在温和条件下与伯胺反应生成4-亚氨基-3-烷基-5-亚烷基亚氨基-2-苯基-3,4-二氢-5H-[1]苯并吡喃[3,4-c]-吡啶的衍生物,这些衍生物在酸作用下水解为相应的5-吡啶酮衍生物。更剧烈的条件会导致Dimroth重排,形成4-烷基(或芳基)氨基-5-烷基(或芳基)亚氨基-2-苯基-5H-[1]苯并吡喃-[3,4-c]吡啶的衍生物 (Reynolds, Vanallan, & Petropoulos, 1970).

- 已经观察到胺对该化合物的某些衍生物进行迈克尔型加成,导致形成取代的吡喃-3-醇衍生物,其中一些衍生物表现出抗微生物和抗球虫活性 (Georgiadis, 1976).

- 作为多巴胺D3受体选择性激动剂PD128907的一个重要中间体,3-氨基-6-甲氧基-3,4-二氢-2H-[1]苯并吡喃-4-酮盐酸盐的合成已被报道,突出了其在药理学研究中的作用 (Jin, 2006).

药理学研究:

- 由(R)-和(S)-5-甲氧基-3-氨基-3,4-二氢-2H-1-苯并吡喃合成的新的对映体纯3-氨基-3,4-二氢-2H-1-苯并吡喃的研究表明它们与5-HT1A受体的相互作用。这项研究表明在心理健康中潜在的治疗应用,特别是涉及血清素受体 (Hammarberg et al., 2000).

- 另一项研究制备了3-氨基-3-氨基甲基-2H-1-苯并吡喃和螺[1-苯并吡喃-3(2H),2'-哌嗪]衍生物,探索了它们在治疗焦虑和抑郁等行为障碍中的潜在用途,因为它们对5-HT1A受体具有高亲和力 (Comoy & Guillaumet, 1996).

药理作用:

- 关于3,4-二氢-2,2-双(甲氧基甲基)-2H-1-苯并吡喃-3-醇衍生物合成的研究发现,一些化合物是有效的和选择性的冠状动脉血管扩张剂,表明它们可用于治疗心脏相关疾病 (Cho et al., 1996).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBUYOGWPOUBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC2=CC=CC=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

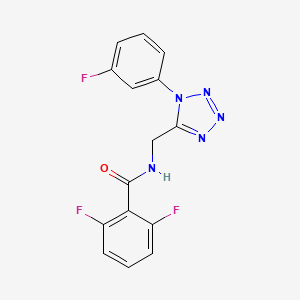

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)